
4-(But-3-enylamino)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-3-enylamino)but-3-en-2-one is an organic compound with a unique structure that includes both an enamine and an enone functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-enylamino)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of but-3-en-2-one with but-3-enylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-enylamino)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones.
Reduction: The compound can be reduced to form saturated amines and alcohols.
Substitution: The enamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Diketones
Reduction: Saturated amines and alcohols
Substitution: Substituted enamines
Scientific Research Applications
4-(But-3-enylamino)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(But-3-enylamino)but-3-en-2-one involves its interaction with molecular targets such as enzymes. The enamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. The enone group can participate in Michael addition reactions, leading to the formation of adducts with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-3-buten-2-one
- 4-(4-Hydroxyphenyl)-but-3-en-2-one
- 4-(4-(1-Methyl-3-oxo-but-1-enylamino)-phenylamino)-pent-3-en-2-one
Uniqueness
4-(But-3-enylamino)but-3-en-2-one is unique due to its dual functional groups, which provide a wide range of reactivity and potential applications. Its structure allows it to participate in both enamine and enone chemistry, making it a versatile compound in synthetic and industrial chemistry.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-(but-3-enylamino)but-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-3-4-6-9-7-5-8(2)10/h3,5,7,9H,1,4,6H2,2H3 |
InChI Key |
ZAFNPPWJNJIAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CNCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


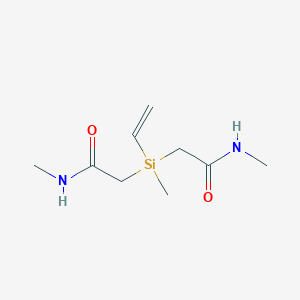
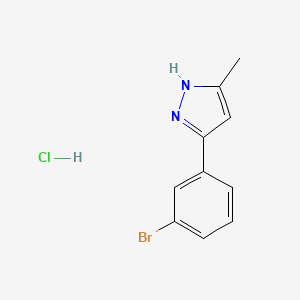
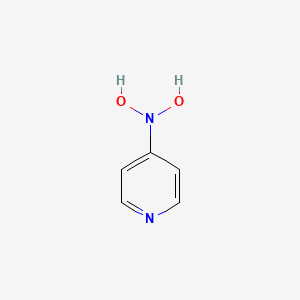

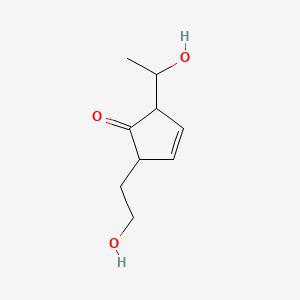
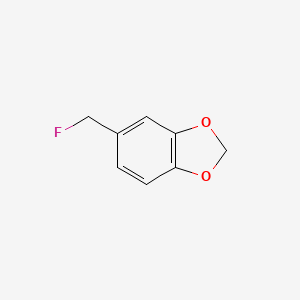
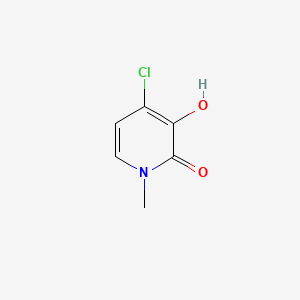
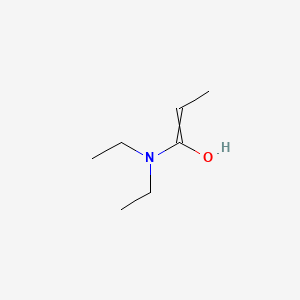

![[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)
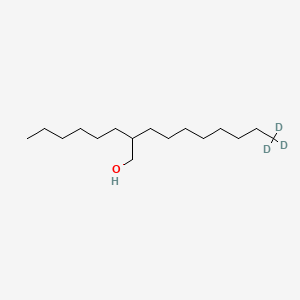
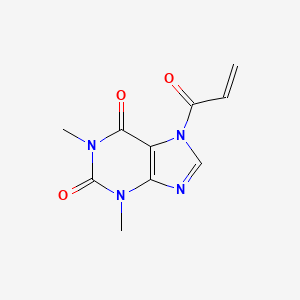
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
